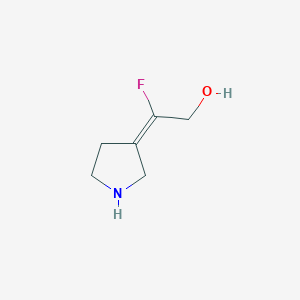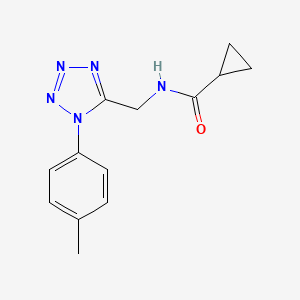
N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide” is a complex organic compound. It contains a tolyl group, which is a functional group related to toluene . It also contains a cyclopropanecarboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The tolyl group would provide an aromatic ring structure, while the tetrazole group would contribute a five-membered ring with four nitrogen atoms .
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of Derivatives : The compound N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide is involved in the synthesis of various organic compounds. For instance, azaspiropentanecarboxamides, which are derivatives of amino acids, are formed from related compounds in a one-pot operation demonstrating moderate to good yields (Tamm et al., 1999).
Characterization of Derivatives : The synthesis of N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives, including compounds with a similar structure to N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide, has been explored. These compounds were characterized by various spectroscopic methods and X-ray diffraction, providing insights into their structural properties (Özer et al., 2009).
Applications in Biological Systems
DNA Interaction and Alkylation : The compound is related to polyamides containing N-methylpyrrole and N-methylimidazole amino acids, which have been studied for their ability to bind to DNA and alkylate specific sequences. This research provides insights into gene regulation and the potential for gene therapy applications (Bando et al., 2004).
Study of Protein-DNA Complexes : Fluorescence-conjugated polyamides similar to N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide have been used in the study of protein-DNA complexes. These studies are significant for understanding gene regulation mechanisms and the development of new therapeutic approaches (Han et al., 2016).
Miscellaneous Applications
Microwave-Assisted Synthesis : Related compounds, specifically tetrazole pyrazole amides, have been synthesized using microwave-assisted methods. This approach offers a rapid and efficient way to synthesize compounds with various biological activities, indicating potential for scalable production methods (Hu et al., 2011).
Formation of Complexes for Cytotoxicity Studies : Studies on similar compounds have shown the formation of complexes with biological macromolecules, which have been used in cytotoxicity studies against various cell lines. This research is crucial for the development of new anticancer drugs (Yu et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O/c1-9-2-6-11(7-3-9)18-12(15-16-17-18)8-14-13(19)10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMFYENGPULGGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

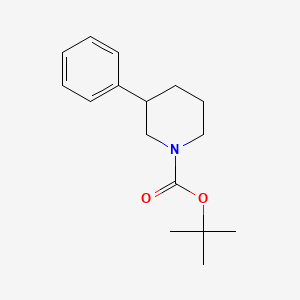
![1-Cycloheptyl-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea](/img/structure/B2597216.png)
![2-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[3.2.2]nonan-4-one](/img/structure/B2597217.png)
![Ethyl 2-{1-[(2-chlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B2597221.png)
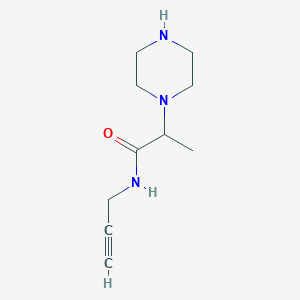
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2597223.png)
![ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropanoate](/img/structure/B2597225.png)
![3-amino-N-(3-chloro-4-methylphenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2597226.png)
![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2597227.png)
![[3-(Hydroxymethyl)phenyl] 3-methylbutanoate](/img/structure/B2597229.png)
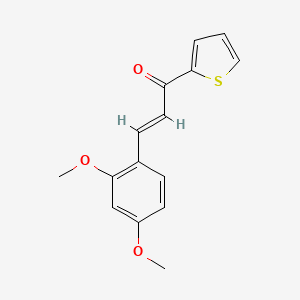

![2-chloro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B2597234.png)
